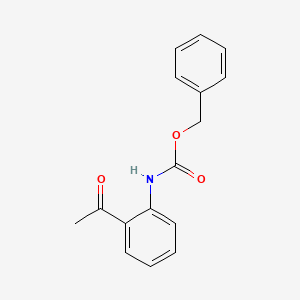

Benzyl 2-acetylphenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 2-acetylphenylcarbamate is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 . It is stored at temperatures between 0-8°C . .

Molecular Structure Analysis

The InChI code for this compound is1S/C16H15NO3/c1-12(18)14-9-5-6-10-15(14)17-16(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) . The compound’s structure can be represented by the SMILES string CC(=O)C1=CC=CC=C1NC(=O)OCC1=CC=CC=C1 . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that many synthetic transformations are centered on the alteration of oxidation states .Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.3 . It is stored at temperatures between 0-8°C . .Aplicaciones Científicas De Investigación

Enzyme Inhibition Properties

Benzyl 2-acetylphenylcarbamate, as part of the broader carbamate derivatives, has been explored for its inhibitory effects on vital enzymes. A noteworthy application is found in the inhibition of carbonic anhydrase and acetylcholinesterase enzymes. Carbamates, synthesized through specific reactions, have shown significant inhibitory action against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoenzymes I and II, highlighting their potential in treating diseases like Alzheimer's through enzyme modulation. The effectiveness of these compounds rivals that of established clinical inhibitors, demonstrating their utility in medicinal chemistry and drug discovery (Yılmaz et al., 2016).

Photopolymerization and 3D Printing Applications

Another significant application of this compound derivatives is in the field of photopolymerization, especially relevant to 3D printing technologies. Research into novel carbazole derivatives with different substituents, including benzoyl, acetyl, and styryl, has unveiled their potential as monocomponent photoinitiators. These compounds, particularly those with a benzoyl substituent, exhibit a synergistic effect enhancing free radical photopolymerization (FRP) processes. This property is crucial for developing efficient photoinitiating systems (PISs) for LED-based 3D printing, indicating a promising avenue for material science and manufacturing innovation (Liu et al., 2020).

Agricultural Applications: Fungicide Delivery

In agriculture, carbendazim (a compound closely related to this compound through its action mechanism) has been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release. This approach aims to enhance the delivery of fungicides to plant surfaces, improving the efficacy and reducing the environmental impact of crop protection methods. The encapsulation has been shown to modify the release profile of the fungicides, offering a controlled delivery system that could revolutionize agricultural practices by reducing fungicide doses and minimizing their ecological footprint (Campos et al., 2015).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that carbamates, a class of compounds to which benzyl 2-acetylphenylcarbamate belongs, typically work by interacting with their targets and causing changes in their function .

Biochemical Pathways

It’s worth noting that carbamates often play a role in various biochemical processes, including enzyme inhibition and neurotransmission .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other substances, and more.

Propiedades

IUPAC Name |

benzyl N-(2-acetylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12(18)14-9-5-6-10-15(14)17-16(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZLIPVMFDVDRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2685618.png)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2685620.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2685630.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2685632.png)

![3-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2685634.png)

![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2685637.png)